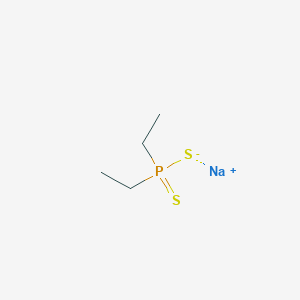
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is a chiral compound with significant importance in organic chemistry. It features an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and amino alcohols.
Reaction Conditions: The key steps involve the condensation of 3-nitrobenzaldehyde with an amino alcohol under acidic or basic conditions, followed by reduction and purification steps to obtain the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the yield and purity of the product.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Formation of nitrophenyl ketones or aldehydes.
Reduction Products: Conversion of the nitro group to an amino group, resulting in a diamine derivative.
Substitution Products: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways through inhibition or activation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol: A stereoisomer with similar chemical properties but different biological activity.
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A structural isomer with the nitro group in a different position.
2-Amino-1-(3-nitrophenyl)butane-1,3-diol: A homolog with an additional carbon in the alkyl chain.
Uniqueness
(1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and homologs.
Propriétés
IUPAC Name |
(1S,2S)-2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

